molecular formula C14H16N2O B2386827 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 819793-66-3

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2386827
CAS RN: 819793-66-3
M. Wt: 228.295
InChI Key: JYZCRVHXVAPFRV-UHFFFAOYSA-N
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Description

“3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A specific synthesis route for “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is not found in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Characterization

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a precursor for the synthesis of various heterocyclic compounds. Research has demonstrated its utility in generating trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through sequential and multicomponent reaction approaches. These methods involve microwave-assisted treatment under Sonogashira-type cross-coupling conditions, leading to the formation of compounds with potential biological and pharmaceutical applications (Palka et al., 2014). Similar synthesis strategies have been employed to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are subsequently transformed into 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the versatility of this chemical in creating structurally diverse molecules (Vilkauskaitė et al., 2011).

Biological Activities

Research into the biological applications of derivatives of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde has highlighted their potential in various domains. For instance, Schiff bases derived from this compound and chitosan have been synthesized and shown to possess antimicrobial activities against a spectrum of bacteria and fungi. These findings suggest their utility in developing new antimicrobial agents (Hamed et al., 2020). Additionally, novel pyrazole analogues have demonstrated anticonvulsant and analgesic properties, indicating their potential in therapeutic applications for neurological and pain conditions (Viveka et al., 2015).

Antioxidant and Anti-inflammatory Activities

Compounds synthesized from 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for their antioxidant and anti-inflammatory activities. A study focusing on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed significant antioxidant potency, with some compounds outperforming standard antioxidants. Furthermore, these derivatives exhibited notable anti-inflammatory effects, suggesting their potential in the development of new anti-inflammatory and antioxidant therapies (Sudha et al., 2021).

Novel Heterocycles Synthesis

The chemical also serves as a building block for novel heterocycles, facilitating the synthesis of compounds with potential applications in medicinal chemistry and drug design. For example, reactions with various hydrazides and other reagents have led to the production of new heterocycles bearing the pyrazole moiety, which were further characterized for their structural and potential pharmacological properties (Baashen et al., 2017).

Future Directions

Future research could focus on the synthesis, characterization, and application of “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” and its derivatives . The potential applications of pyrazole derivatives in medicinal chemistry, particularly as anticancer agents, could be an interesting area of study .

properties

IUPAC Name

3-tert-butyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)13-11(10-17)9-16(15-13)12-7-5-4-6-8-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZCRVHXVAPFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde

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